molecular formula C11H10BrN3O B8800074 5-Bromo-N-(4-methoxyphenyl)pyrazin-2-amine CAS No. 950845-92-8

5-Bromo-N-(4-methoxyphenyl)pyrazin-2-amine

Cat. No. B8800074
CAS RN: 950845-92-8
M. Wt: 280.12 g/mol
InChI Key: RRCDAYXAURXRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-(4-methoxyphenyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C11H10BrN3O and its molecular weight is 280.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-N-(4-methoxyphenyl)pyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-N-(4-methoxyphenyl)pyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

950845-92-8

Product Name

5-Bromo-N-(4-methoxyphenyl)pyrazin-2-amine

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

5-bromo-N-(4-methoxyphenyl)pyrazin-2-amine

InChI

InChI=1S/C11H10BrN3O/c1-16-9-4-2-8(3-5-9)15-11-7-13-10(12)6-14-11/h2-7H,1H3,(H,14,15)

InChI Key

RRCDAYXAURXRIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CN=C(C=N2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Into a 50 mL roundbottom flask, was placed 4-methoxyphenylboronic acid (5.4 g, 35.54 mmol). To this was added 5-bromo-pyrazin-2-ylamine (3 g, 17.24 mmol). Cu(OAc)2 (3.45 g, 19.06 mmol) was added, followed by addition of a solution of DMAP (4.2 g, 34.43 mmol) in CH2Cl2 (20 mL). The resulting solution was stirred at room temperature for 12 hours. The reaction progress was monitored by thin layer chromatography (TLC) (ethyl acetate/petroleum ether=1:2). When the reaction was complete, the mixture was filtered, then concentrated under vacuum. The residue was dissolved in ethyl acetate (EtOAc), then washed with water. The organic layer was dried over Na2SO4, then filtered and concentrated. The crude product was purified by silica gel chromatography (SGC) eluting with ethyl acetate/petroleum ether (1:5, v/v) to provide (5-bromo-pyrazin-2-yl)-(4-methoxy-phenyl)-amine (i) (500 mg, yield 10%) as a yellow solid.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
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[Compound]
Name
ethyl acetate petroleum ether
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0 (± 1) mol
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4.2 g
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20 mL
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solvent
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3.45 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

Into a 50 mL roundbottom flask, was placed 4-methoxyphenylboronic acid (5.4 g, 35.54 mmol). To this was added 5-bromo-pyrazin-2-ylamine (3 g, 17.24 mmol). Cu(OaC)2 (3.45 g, 19.06 mmol) was added, followed by addition of a solution of DMAP (4.2 g, 34.43 mmol) in CH2Cl2 (20 mL). The resulting solution was stirred at room temperature for 12 hours. The reaction progress was monitored by thin layer chromatography (TLC) (ethyl acetate/petroleum ether=1:2). When the reaction was complete, the mixture was filtered, then concentrated under vacuum. The residue was dissolved in ethyl acetate (EtOAc), then washed with water. The organic layer was dried over Na2SO4, then filtered and concentrated. The crude product was purified by silica gel chromatography (SGC) eluting with ethyl acetate/petroleum ether (1:5, v/v) to provide (5-bromo-pyrazin-2-yl)-(4-methoxy-phenyl)-amine (i) (500 mg, yield 10%) as a yellow solid.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
Cu(OaC)2
Quantity
3.45 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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Quantity
4.2 g
Type
catalyst
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

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